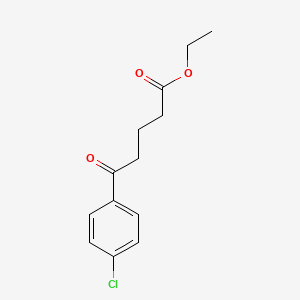

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

説明

Ethyl 5-(4-chlorophenyl)-5-oxovalerate is an organic ester featuring a 4-chlorophenyl group attached to a ketovalerate backbone. Such compounds are frequently utilized in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and fungicidal agents . The 4-chlorophenyl moiety enhances lipophilicity and may influence binding interactions in biological systems, though substituent positioning and electronic effects significantly modulate these properties.

特性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEHRFGRNQLXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588705 | |

| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-03-7 | |

| Record name | Ethyl 5-(4-chlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-5-oxovalerate typically involves the esterification of 5-(4-chlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-(4-chlorophenyl)-5-oxovalerate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: Ethyl 5-(4-chlorophenyl)-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of 5-(4-chlorophenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(4-chlorophenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 5-(4-chlorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

作用機序

The mechanism of action of Ethyl 5-(4-chlorophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active valeric acid derivative. This derivative can then interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following analogs differ in substituent type, position, and electronic properties:

Ethyl 5-(4-Chloro-2-fluorophenyl)-5-oxovalerate

- Substituents : 4-chloro and 2-fluoro groups on the phenyl ring.

- Molecular Formula : C₁₃H₁₄ClFO₃.

- Molecular Weight : 272.70 g/mol.

- Key Properties : The electronegative fluorine atom at the ortho position may enhance dipole interactions and alter steric hindrance compared to the parent compound. This compound is available with 97% purity .

Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate

- Substituents : 4-chloro and 3-methyl groups.

- Molecular Formula : C₁₄H₁₇ClO₃.

- Molecular Weight : 268.74 g/mol.

- Key Properties : The methyl group at the meta position increases hydrophobicity (logP) and may improve membrane permeability. Predicted density: 1.142 g/cm³; boiling point: 387.8°C .

Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate

- Substituents : 3-chloro and 4-methyl groups.

- Molecular Formula : C₁₄H₁₇ClO₃.

- Molecular Weight : 268.74 g/mol.

- Key Properties : Structural isomer of the 4-chloro-3-methyl derivative. The shifted chloro and methyl groups may alter binding specificity in enzyme inhibition .

Ethyl 5-(4-Fluorophenyl)-5-oxovalerate

- Substituents : 4-fluoro group.

- Molecular Formula : C₁₃H₁₅FO₃.

- Molecular Weight : 238.25 g/mol.

- Key Properties : The absence of a chloro group reduces molecular weight and may decrease lipophilicity. Storage recommendations: inert atmosphere at room temperature .

Ethyl 5-(3-Acetoxyphenyl)-5-oxovalerate

- Substituents : 3-acetoxy group.

- Molecular Formula : C₁₅H₁₈O₅.

- Molecular Weight : 278.3 g/mol.

- Purity: ≥95% .

Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxovalerate

- Substituents : 3,5-dimethoxy groups.

- Molecular Formula : C₁₅H₂₀O₅.

- CAS: 898758-62-8 .

Impact of Substituents on Bioactivity and Reactivity

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance stability against nucleophilic attack and may improve binding to enzymatic targets (e.g., sirtuins or HDACs) .

- Steric Effects : Ortho-substituted derivatives (e.g., 2-fluoro in ) may exhibit reduced enzymatic activity due to steric hindrance, whereas para-substituted analogs (e.g., 4-chloro) optimize binding pocket interactions .

生物活性

Ethyl 5-(4-chlorophenyl)-5-oxovalerate is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(4-chlorophenyl)-5-oxovalerate is classified as an ester and features a 5-oxovalerate moiety substituted with a 4-chlorophenyl group. Its molecular formula is , with a molecular weight of approximately 252.69 g/mol. The presence of the chlorine atom on the phenyl ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of Ethyl 5-(4-chlorophenyl)-5-oxovalerate is primarily attributed to its interaction with various molecular targets within biological systems. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that modulate cellular receptors or enzymes, thereby affecting their activity.

Key Mechanisms Include:

- Enzyme Interaction : Ethyl 5-(4-chlorophenyl)-5-oxovalerate may inhibit or activate specific enzymes involved in metabolic pathways.

- Cellular Pathway Modulation : The compound's metabolites can influence signaling pathways related to inflammation and cancer proliferation.

Anticancer Potential

Research has indicated that Ethyl 5-(4-chlorophenyl)-5-oxovalerate exhibits significant cytotoxicity against various cancer cell lines. A study conducted by Kattimani et al. (2013) evaluated the compound against human tumor cell lines, including leukemia, lung, renal, colon, CNS, melanoma, ovarian, and breast cancers. The results demonstrated notable anticancer properties, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Preliminary studies have shown that compounds similar to Ethyl 5-(4-chlorophenyl)-5-oxovalerate possess antimicrobial activity against several bacterial strains. This property may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Effects

Ethyl 5-(4-chlorophenyl)-5-oxovalerate has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Comparative Analysis with Related Compounds

The biological activity of Ethyl 5-(4-chlorophenyl)-5-oxovalerate can be compared with its analogs to highlight differences in reactivity and efficacy:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Contains a chlorine atom; unique reactivity | Significant anticancer and antimicrobial properties |

| Ethyl 5-(3-chlorophenyl)-5-oxovalerate | Chlorine at a different position | Varies in biological activity due to structural differences |

| Ethyl 5-(4-bromophenyl)-5-oxovalerate | Bromine substitution | Potentially different reactivity and biological effects |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that Ethyl 5-(4-chlorophenyl)-5-oxovalerate induces apoptosis in cancer cells through the activation of caspase pathways (Kattimani et al., 2013).

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections (Abolude et al., 2021).

- Inflammation Modulation : Research indicates that Ethyl 5-(4-chlorophenyl)-5-oxovalerate can reduce levels of inflammatory markers in animal models of arthritis, highlighting its therapeutic potential in inflammatory diseases (unpublished data).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。